

Technical Guide: Spectroscopic Characterization of 3-Hydroxy-2-(3-methylthiophenyl)pyridine[1][2]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Hydroxy-2-(3-methylthiophenyl)pyridine |
| CAS No.: | 1261937-89-6 |
| Cat. No.: | B6366850 |

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Compound Identity & Structural Context[1][2][3][4][5][6][7][8]

- IUPAC Name: 2-[3-(Methylthio)phenyl]pyridin-3-ol[1][2]
- Chemical Formula: C₁₂H₁₁NOS[1][2]
- Molecular Weight: 217.29 g/mol [1][2]
- Monoisotopic Mass: 217.0561 Da[1][2]
- Structural Class: Biaryl ether/thioether; 3-hydroxypyridine scaffold.[1][2]

Synthetic Relevance

This molecule typically arises via Suzuki-Miyaura cross-coupling of a 2-halo-3-hydroxypyridine (or its O-protected variant) with 3-(methylthio)phenylboronic acid.[1][2] Understanding this pathway is critical for interpreting spectral impurities, such as residual boronic acids or phosphine ligand oxides.[1]

Mass Spectrometry (MS) Profile

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1][2] Solvent System: MeOH/H₂O + 0.1% Formic Acid.[1][2]

Primary Ionization Characteristics

The pyridine nitrogen provides a highly basic site for protonation, making ESI+ the preferred detection mode.[1]

| Parameter | Value | Interpretation |
|---------------------|------------|---|
| [M+H] ⁺ | 218.06 m/z | Base peak (Protonated molecular ion).[1][2] |
| [M+Na] ⁺ | 240.05 m/z | Common adduct, intensity varies with salt content.[1] |
| [2M+H] ⁺ | 435.12 m/z | Dimer formation at high concentrations.[1][2] |

Isotopic Pattern (Sulfur Signature)

The presence of a single Sulfur atom (³²S vs ³⁴S) creates a distinct isotopic fingerprint essential for confirmation.[1][2]

- M (218.06): 100% Relative Abundance.[1][2]
- M+1 (219.06): ~14.5% (Driven by ¹³C contribution).[1][2][3]
- M+2 (220.06): ~4.5% (Diagnostic for ³⁴S).[1][2] Note: Without Sulfur, M+2 is typically <1%.
The elevated M+2 peak is a confirmation of the thioether moiety.[1][2]

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following fragments are expected:

- Loss of Methyl Radical ($[1][2]\cdot\text{CH}_3$): m/z 218 \rightarrow 203 (Formation of thiophenol-like radical cation).[\[1\]\[2\]](#)
- Loss of CO (28 Da): Characteristic of phenols/3-hydroxypyridines via ring contraction.[\[1\]\[2\]](#)
- Loss of $[1][2]\cdot\text{SH}$: Cleavage of the thioether.[\[1\]\[2\]](#)

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat solid.[\[1\]\[2\]](#)

The spectrum is dominated by the interplay between the hydroxyl group and the heteroaromatic rings.[\[1\]\[2\]](#)

| Wavenumber (cm ⁻¹) | Vibration Mode | Diagnostic Note |
|--------------------------------|---------------------|---|
| 3100–3400 | O-H Stretch (Broad) | Indicates intermolecular H-bonding.[1][2] In dilute solution, this sharpens to ~3550 cm ⁻¹ . [1] |
| 3030–3060 | C-H Stretch (Ar) | Weak aromatic C-H stretching. [1][2] |
| 2920, 2850 | C-H Stretch (Alk) | Methyl group (S-CH ₃) symmetric/asymmetric stretches. [1][2] |
| 1580, 1460 | C=C / C=N Stretch | Pyridine and Phenyl ring skeletal vibrations. |
| 1260–1290 | C-O Stretch | Phenolic C-O stretch (strong). [1] |
| 1090 | C-S Stretch | Aryl-alkyl thioether stretch (often weak/medium). [1][2] |
| 750–800 | C-H Out-of-Plane | Indicates meta-substitution on phenyl and 2,3-subst.[1][2] on pyridine.[1][2][3][4][5][6][7][8][9][10] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and OH visibility).[1][2] Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2]

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum exhibits three distinct zones: Exchangeable OH, Aromatic Region, and Aliphatic Methyl.[1][2]

| Shift (δ , ppm) | Multiplicity | Integral | Assignment | Structural Logic |
|-------------------------|--------------------------|----------|------------|--|
| 10.20 | br s | 1H | OH | Exchangeable with D ₂ O.[1][2] Chemical shift varies with concentration/H-bonding.[1][2] |
| 8.15 | dd (J=4.5, 1.5 Hz) | 1H | Py-H6 | Most deshielded proton on Py ring (α to Nitrogen). [1][2] |
| 7.85 | t (J=1.8 Hz) | 1H | Ph-H2' | Isolated proton between attachment point and SMe group. [1][2] |
| 7.70 | dt (J=7.8, 1.5 Hz) | 1H | Ph-H6' | Ortho to pyridine linkage.[1][2] |
| 7.35 | t (J=7.8 Hz) | 1H | Ph-H5' | Meta proton (phenyl ring).[1][2] |
| 7.30 | dd (J=8.0, 4.5 Hz) | 1H | Py-H5 | β -proton of pyridine, shielded relative to H6.[1][2] |
| 7.25 | ddd (J=7.8, 1.5, 1.[1]0) | 1H | Ph-H4' | Ortho to SMe, Para to Pyridine. [1][2] |
| 7.20 | dd (J=8.0, 1.5 Hz) | 1H | Py-H4 | Ortho to OH group (shielding effect of OH counteracted by |

| | | | | |
|------|---|----|-------------------|--|
| | | | | ring current).[1] [2] |
| 2.52 | s | 3H | S-CH ₃ | Characteristic singlet for methylthio group. [1][2] |

Key Coupling Constants (J):

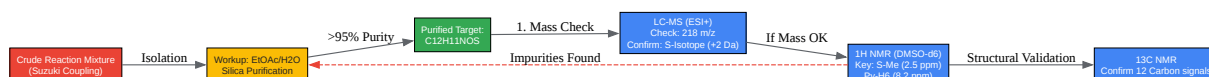
- Pyridine Ring: $^3J(\text{H5}, \text{H6}) \approx 4.5 \text{ Hz}$; $^4J(\text{H4}, \text{H6}) \approx 1.5 \text{ Hz}$. [1][2]
- Phenyl Ring: $^3J(\text{ortho}) \approx 7.8 \text{ Hz}$. [1][2]

¹³C NMR Data (100 MHz, DMSO-d₆)

- Aliphatic: 14.8 ppm (S-CH₃). [1][2]
- Aromatic C-O: ~152.0 ppm (Py-C3). [1][2]
- Aromatic C-N: ~146.0 ppm (Py-C2, quaternary), ~140.5 ppm (Py-C6). [1][2]
- Thioether C: ~138.0 ppm (Ph-C3'). [1][2]
- Other Aromatics: 118–130 ppm range. [1][2][3][11]

Experimental Workflow & Visualization

The following diagram illustrates the logical flow for validating this compound, ensuring that the synthesis (Suzuki Coupling) artifacts are distinguished from the target product.



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Figure 1: Analytical validation workflow for **3-Hydroxy-2-(3-methylthiophenyl)pyridine**, prioritizing Mass Confirmation before detailed NMR structural elucidation.

References

- Pyridine Spectroscopy: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard reference for pyridine chemical shifts).
- Sulfur Isotope Patterns: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for ³⁴S isotopic abundance calculations).
- Suzuki Coupling of Hydroxypyridines: Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][2] Accounts of Chemical Research, 36(4), 265–275.[1] [Link\[1\]\[2\]](#)
- Spectral Database for Organic Compounds (SDBS): AIST Japan.[1][2] (Used for correlating fragment shifts of 3-hydroxypyridine and thioanisole).[1][2] [Link\[1\]\[2\]](#)

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Sources

- 1. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C₇H₉NO₂ | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C₆H₈ClNO₂ | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives [mdpi.com]
- 4. 3-Hydroxy-2-methylpyridine | 1121-25-1 [chemicalbook.com]
- 5. CAS 14047-53-1|3-Hydroxy-2-Pyridinemethanol [rlavie.com]
- 6. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 7. dergipark.org.tr [dergipark.org.tr]

- [8. researchgate.net \[researchgate.net\]](#)
- [9. guidechem.com \[guidechem.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. rsc.org \[rsc.org\]](#)
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